Aripiprazole
Aripiprazole
Aripiprazole is an N-arylpiperazine that is piperazine substituted by a 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl group at position 1 and by a 2,3-dichlorophenyl group at position 4. It is an antipsychotic drug used for the treatment of Schizophrenia, and other mood disorders. It has a role as a H1-receptor antagonist, a serotonergic agonist, a second generation antipsychotic and a drug metabolite. It is a quinolone, a N-arylpiperazine, a N-alkylpiperazine, a dichlorobenzene, an aromatic ether and a delta-lactam.
Aripiprazole is an atypical antipsychotic orally indicated for the treatment of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette's. It is also indicated as an injection for agitation associated with schizophrenia or bipolar mania. Aripiprazole exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors. Aripiprazole was given FDA approval on November 15, 2002.
Aripiprazole is an Atypical Antipsychotic.
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.
Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.
Aripiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia. It has also recently received FDA approval for the treatment of acute manic and mixed episodes associated with bipolar disorder. Aripiprazole appears to mediate its antipsychotic effects primarily by partial agonism at the D2 receptor. In addition to partial agonist activity at the D2 receptor, aripiprazole is also a partial agonist at the 5-HT1A receptor, and like the other atypical antipsychotics, aripiprazole displays an antagonist profile at the 5-HT2A receptor. Aripiprazole has moderate affinity for histamine and alpha adrenergic receptors, and no appreciable affinity for cholinergic muscarinic receptors.
A piperazine and quinolone derivative that is used primarily as an antipsychotic agent. It is a partial agonist of SEROTONIN RECEPTOR, 5-HT1A and DOPAMINE D2 RECEPTORS, where it also functions as a post-synaptic antagonist, and an antagonist of SEROTONIN RECEPTOR, 5-HT2A. It is used for the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER, and as an adjunct therapy for the treatment of depression.
See also: Aripiprazole Lauroxil (is active moiety of).
Aripiprazole is an atypical antipsychotic orally indicated for the treatment of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette's. It is also indicated as an injection for agitation associated with schizophrenia or bipolar mania. Aripiprazole exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors. Aripiprazole was given FDA approval on November 15, 2002.
Aripiprazole is an Atypical Antipsychotic.
Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury.
Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders.
Aripiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia. It has also recently received FDA approval for the treatment of acute manic and mixed episodes associated with bipolar disorder. Aripiprazole appears to mediate its antipsychotic effects primarily by partial agonism at the D2 receptor. In addition to partial agonist activity at the D2 receptor, aripiprazole is also a partial agonist at the 5-HT1A receptor, and like the other atypical antipsychotics, aripiprazole displays an antagonist profile at the 5-HT2A receptor. Aripiprazole has moderate affinity for histamine and alpha adrenergic receptors, and no appreciable affinity for cholinergic muscarinic receptors.
A piperazine and quinolone derivative that is used primarily as an antipsychotic agent. It is a partial agonist of SEROTONIN RECEPTOR, 5-HT1A and DOPAMINE D2 RECEPTORS, where it also functions as a post-synaptic antagonist, and an antagonist of SEROTONIN RECEPTOR, 5-HT2A. It is used for the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER, and as an adjunct therapy for the treatment of depression.
See also: Aripiprazole Lauroxil (is active moiety of).
Brand Name:
Vulcanchem
CAS No.:
129722-12-9
VCID:
VC20742846
InChI:
InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29)
SMILES:
C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl
Molecular Formula:
C23H27Cl2N3O2
Molecular Weight:
448.4 g/mol
Aripiprazole
CAS No.: 129722-12-9
VCID: VC20742846
Molecular Formula: C23H27Cl2N3O2
Molecular Weight: 448.4 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

Description | Aripiprazole is an N-arylpiperazine that is piperazine substituted by a 4-[(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]butyl group at position 1 and by a 2,3-dichlorophenyl group at position 4. It is an antipsychotic drug used for the treatment of Schizophrenia, and other mood disorders. It has a role as a H1-receptor antagonist, a serotonergic agonist, a second generation antipsychotic and a drug metabolite. It is a quinolone, a N-arylpiperazine, a N-alkylpiperazine, a dichlorobenzene, an aromatic ether and a delta-lactam. Aripiprazole is an atypical antipsychotic orally indicated for the treatment of schizophrenia, bipolar I, major depressive disorder, irritability associated with autism, and Tourette's. It is also indicated as an injection for agitation associated with schizophrenia or bipolar mania. Aripiprazole exerts its effects through agonism of dopaminergic and 5-HT1A receptors and antagonism of alpha-adrenergic and 5-HT2A receptors. Aripiprazole was given FDA approval on November 15, 2002. Aripiprazole is an Atypical Antipsychotic. Aripiprazole is an atypical antipsychotic used in the treatment of schizophrenia and bipolar illness. Aripiprazole therapy has not been associated consistently with serum aminotransferase elevations and has yet to be linked to cases of clinically apparent acute liver injury. Aripiprazole is a quinoline derivate and atypical anti-psychotic agent. Aripiprazole has partial agonistic activity at dopamine D2 receptors and serotonin 5-HT1A receptors, as well as potent antagonistic activity on serotonin 5-HT2A receptors. This drug stabilizes dopamine and serotonin activity in the limbic and cortical system. Aripiprazole is used in managing symptoms of schizophrenia and of acute manic and mixed episodes associated with bipolar I disorders. Aripiprazole is an atypical antipsychotic medication used for the treatment of schizophrenia. It has also recently received FDA approval for the treatment of acute manic and mixed episodes associated with bipolar disorder. Aripiprazole appears to mediate its antipsychotic effects primarily by partial agonism at the D2 receptor. In addition to partial agonist activity at the D2 receptor, aripiprazole is also a partial agonist at the 5-HT1A receptor, and like the other atypical antipsychotics, aripiprazole displays an antagonist profile at the 5-HT2A receptor. Aripiprazole has moderate affinity for histamine and alpha adrenergic receptors, and no appreciable affinity for cholinergic muscarinic receptors. A piperazine and quinolone derivative that is used primarily as an antipsychotic agent. It is a partial agonist of SEROTONIN RECEPTOR, 5-HT1A and DOPAMINE D2 RECEPTORS, where it also functions as a post-synaptic antagonist, and an antagonist of SEROTONIN RECEPTOR, 5-HT2A. It is used for the treatment of SCHIZOPHRENIA and BIPOLAR DISORDER, and as an adjunct therapy for the treatment of depression. See also: Aripiprazole Lauroxil (is active moiety of). |
---|---|
CAS No. | 129722-12-9 |
Product Name | Aripiprazole |
Molecular Formula | C23H27Cl2N3O2 |
Molecular Weight | 448.4 g/mol |
IUPAC Name | 7-[4-[4-(2,3-dichlorophenyl)piperazin-1-yl]butoxy]-3,4-dihydro-1H-quinolin-2-one |
Standard InChI | InChI=1S/C23H27Cl2N3O2/c24-19-4-3-5-21(23(19)25)28-13-11-27(12-14-28)10-1-2-15-30-18-8-6-17-7-9-22(29)26-20(17)16-18/h3-6,8,16H,1-2,7,9-15H2,(H,26,29) |
Standard InChIKey | CEUORZQYGODEFX-UHFFFAOYSA-N |
SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Canonical SMILES | C1CC(=O)NC2=C1C=CC(=C2)OCCCCN3CCN(CC3)C4=C(C(=CC=C4)Cl)Cl |
Appearance | Solid powder |
Boiling Point | 139.0-139.5 °C |
Colorform | Colorless, flake crystals from ethanol |
Melting Point | 137-140 |
Physical Description | Solid |
Purity | > 98% |
Shelf Life | Stable under recommended storage conditions. |
Solubility | 0.3 [ug/mL] (The mean of the results at pH 7.4) 0.00001% |
Synonyms | 7-(4-(4-(2,3-dichlorophenyl)-1-piperazinyl)butyloxy)-3,4-dihydro-2(1H)-quinolinone Abilify Aripiprazol aripiprazole OPC 14597 OPC-14597 |
Vapor Pressure | 3.15X10-13 mm Hg at 25 °C (est) |
Reference | 1: She S, Kuang Q, Zheng Y. Aripiprazole-induced tardive dyskinesia in patients with schizophrenia: A case report of twins. Schizophr Res. 2017 Nov 8. pii: S0920-9964(17)30664-3. doi: 10.1016/j.schres.2017.10.036. [Epub ahead of print] PubMed PMID: 29128325. 2: Reddy B, Ali M, Guruprasad S, Das S. Hypersexuality induced by Aripiprazole: Two case reports and review of the literature. Asian J Psychiatr. 2017 Oct 25. pii: S1876-2018(17)30692-5. doi: 10.1016/j.ajp.2017.10.008. [Epub ahead of print] PubMed PMID: 29107566. 3: Scheggi S, Pelliccia T, Gambarana C, De Montis MG. Aripiprazole relieves motivational anhedonia in rats. J Affect Disord. 2017 Oct 20;227:192-197. doi: 10.1016/j.jad.2017.10.032. [Epub ahead of print] PubMed PMID: 29100151. 4: Kopelowicz A, Baker RA, Zhao C, Brewer C, Lawson E, Peters-Strickland T. A multicenter, open-label, pilot study evaluating the functionality of an integrated call center for a digital medicine system to optimize monitoring of adherence to oral aripiprazole in adult patients with serious mental illness. Neuropsychiatr Dis Treat. 2017 Oct 19;13:2641-2651. doi: 10.2147/NDT.S143091. eCollection 2017. PubMed PMID: 29089771; PubMed Central PMCID: PMC5656350. 5: Vázquez-Bourgon J, Pérez-Iglesias R, Ortiz-García de la Foz V, Suárez Pinilla P, Díaz Martínez á, Crespo-Facorro B. Long-term metabolic effects of aripiprazole, ziprasidone and quetiapine: a pragmatic clinical trial in drug-naïve patients with a first-episode of non-affective psychosis. Psychopharmacology (Berl). 2017 Oct 26. doi: 10.1007/s00213-017-4763-x. [Epub ahead of print] PubMed PMID: 29075885. 6: Kutuk MO, Guler G, Tufan AE, Kutuk O. Hiccup Due to Aripiprazole Plus Methylphenidate Treatment in an Adolescent with Attention Deficit and Hyperactivity Disorder and Conduct Disorder: A Case Report. Clin Psychopharmacol Neurosci. 2017 Nov 30;15(4):410-412. doi: 10.9758/cpn.2017.15.4.410. PubMed PMID: 29073754. 7: Hudson R, Zhou Y, Leri F. The combination of escitalopram and aripiprazole: Investigation of psychomotor effects in rats. J Psychopharmacol. 2017 Oct 1:269881117732515. doi: 10.1177/0269881117732515. [Epub ahead of print] PubMed PMID: 29069975. 8: Das S, Chatterjee SS, Bagewadi V. Aripiprazole induced hypersexuality, when we should be cautious? Asian J Psychiatr. 2017 Oct;29:162-163. doi: 10.1016/j.ajp.2017.05.023. Epub 2017 Jun 8. PubMed PMID: 29061419. 9: Britnell SR, Jackson AD, Brown JN, Capehart BP. Aripiprazole for Post-traumatic Stress Disorder: A Systematic Review. Clin Neuropharmacol. 2017 Nov/Dec;40(6):273-278. doi: 10.1097/WNF.0000000000000251. PubMed PMID: 29059134. 10: De Berardis D, Olivieri L, Nappi F, Rapini G, Vellante F, Matarazzo I, Serroni N, Di Giannantonio M. Vortioxetine and Aripiprazole Combination in Treatment-Resistant Obsessive-Compulsive Disorder: A Case Report. J Clin Psychopharmacol. 2017 Dec;37(6):732-734. doi: 10.1097/JCP.0000000000000801. PubMed PMID: 29040153. |
PubChem Compound | 60795 |
Last Modified | Sep 13 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume